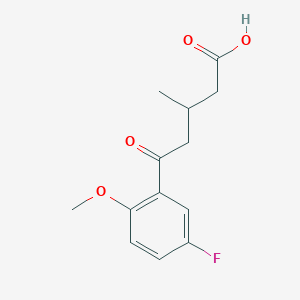

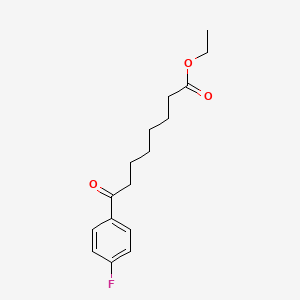

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

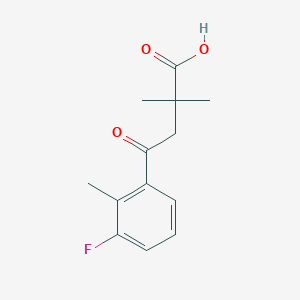

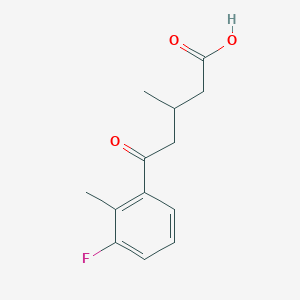

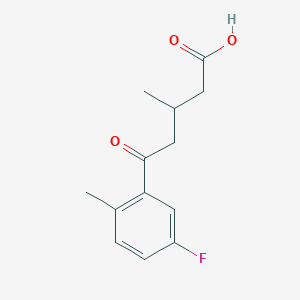

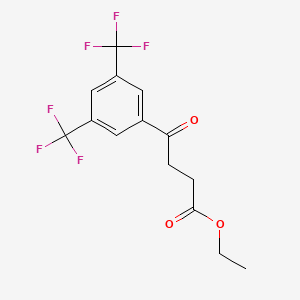

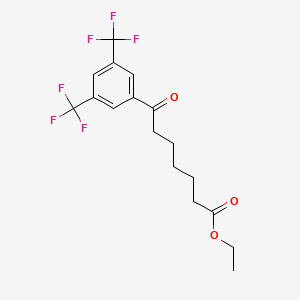

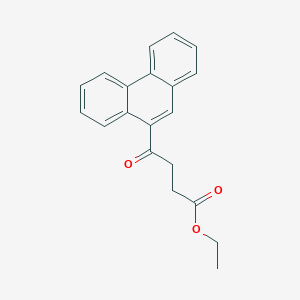

Ethyl 4-oxo-4-(9-phenanthryl)butyrate is a chemical compound that belongs to the class of aromatic ketones1. It is also known as ethyl phenylacetylacetate1.

Synthesis Analysis

There is limited information available on the synthesis of Ethyl 4-oxo-4-(9-phenanthryl)butyrate. However, the bioreduction of a similar compound, ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate2. The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported2.Molecular Structure Analysis

The molecular formula of Ethyl 4-oxo-4-(9-phenanthryl)butyrate is C20H18O31. Its molecular weight is 306.4 g/mol1.

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Ethyl 4-oxo-4-(9-phenanthryl)butyrate. However, the bioreduction of a similar compound, ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate2.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(9-phenanthryl)butyrate are not well documented in the available literature.Applications De Recherche Scientifique

Inhibitory Activity in Blood Platelet Aggregation

- Study Overview : Research conducted by Nishi et al. (1983) focused on alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, a category which includes compounds structurally similar to Ethyl 4-oxo-4-(9-phenanthryl)butyrate. These compounds were tested for their inhibitory activity against blood platelet aggregation in vitro. Among them, ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate exhibited potent inhibitory activity (T. Nishi, K. Yamamoto, T. Shimizu, T. Kanbe, Y. Kimura, & K. Nakagawa, 1983).

Synthesis and Reaction Studies

- Research on α-Pyranones : Gelmi and Pocar (1992) investigated the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, leading to the formation of complex compounds. This study demonstrates the versatility of reactions involving compounds related to Ethyl 4-oxo-4-(9-phenanthryl)butyrate (M. L. Gelmi & D. Pocar, 1992).

- Marine Fungus Penicillium sp. Compounds : In 2010, Wu et al. explored compounds derived from the marine fungus Penicillium sp., leading to the isolation of new compounds structurally similar to Ethyl 4-oxo-4-(9-phenanthryl)butyrate. This study highlights the potential for discovering novel compounds with unique properties from natural sources (Hong-Hua Wu, L. Tian, B. Feng, Zhi-Feng Li, Qi-hui Zhang, & Y. Pei, 2010).

Applications in Photovoltaics

- Photovoltaic Properties of Derivatives : Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are structurally related to Ethyl 4-oxo-4-(9-phenanthryl)butyrate. Their research indicated the potential use of such compounds in organic–inorganic photodiode fabrication, demonstrating the relevance of these compounds in the field of renewable energy (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

Enzyme Catalysis and Synthesis

- Lipase Catalysis in Ester Production : Studies by Grosso et al. (2013) and Paludo et al. (2015) investigated the use of lipases in catalyzing the production of ethyl butyrate, a process relevant to Ethyl 4-oxo-4-(9-phenanthryl)butyrate synthesis. These studies highlight the enzymatic synthesis as an efficient and sustainable approach in ester production (Carla Grosso, S. Ferreira-Dias, & P. Pires-Cabral, 2013); (Natália Paludo, Joana S. Alves, Cintia Altmann, M. Ayub, R. Fernández-Lafuente, & R. Rodrigues, 2015).

Safety And Hazards

The safety and hazards of Ethyl 4-oxo-4-(9-phenanthryl)butyrate are not well documented in the available literature.

Orientations Futures

The future directions of research and applications involving Ethyl 4-oxo-4-(9-phenanthryl)butyrate are not well documented in the available literature.

Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific resources or consult with a subject matter expert.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-phenanthren-9-ylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVIQXSWKWKKFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645606 |

Source

|

| Record name | Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(9-phenanthryl)butyrate | |

CAS RN |

898752-85-7 |

Source

|

| Record name | Ethyl γ-oxo-9-phenanthrenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.